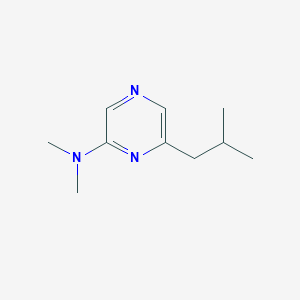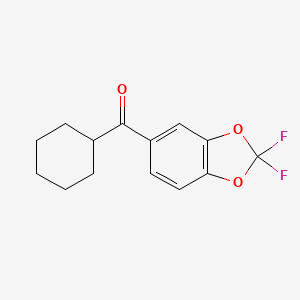
Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone is an organic compound that features a cyclohexyl group attached to a methanone moiety, which is further connected to a difluorobenzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with difluoromethane in the presence of a base.
Attachment of the Methanone Group: The methanone group is introduced via a Friedel-Crafts acylation reaction using cyclohexanecarbonyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Final Assembly: The cyclohexyl group is then attached to the methanone moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets. The difluorobenzodioxole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
- 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
- 2,2-Difluoro-1,3-benzodioxol-5-ol
- Eutylone
Comparison: Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone is unique due to the presence of the cyclohexyl group, which imparts distinct physical and chemical properties compared to its analogs.
Propiedades
Número CAS |
56425-90-2 |
|---|---|
Fórmula molecular |
C14H14F2O3 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
cyclohexyl-(2,2-difluoro-1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C14H14F2O3/c15-14(16)18-11-7-6-10(8-12(11)19-14)13(17)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Clave InChI |
KNBWMQSOSCRFCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C2=CC3=C(C=C2)OC(O3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


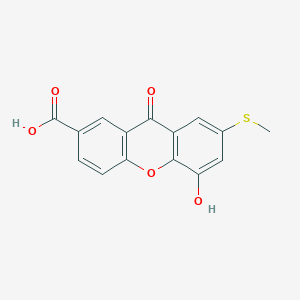
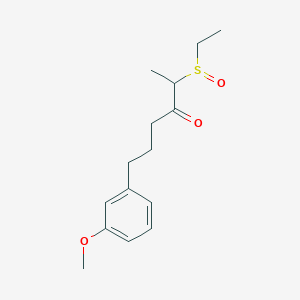
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
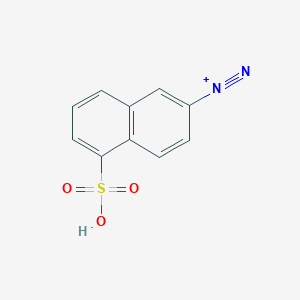
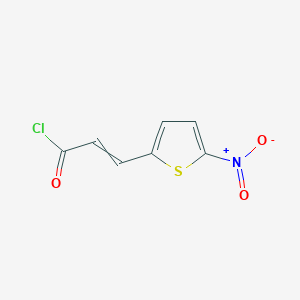
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)
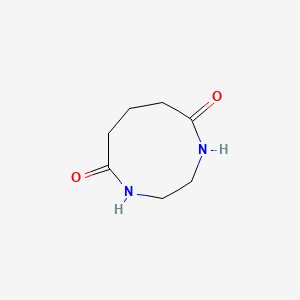
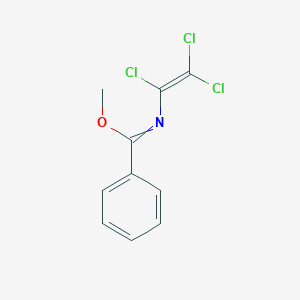
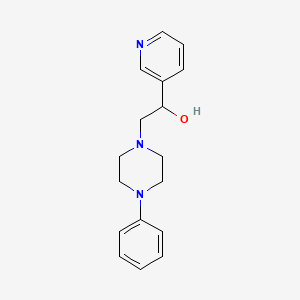
![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)



